molecular formula C9H18N4OS B1635179 5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 727664-36-0

5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No.: B1635179
CAS No.: 727664-36-0
M. Wt: 230.33 g/mol
InChI Key: SIMHLWZZLXUZDX-UHFFFAOYSA-N
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Description

5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a morpholine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the reaction of morpholine derivatives with triazine precursors. One common method involves the condensation of 2-morpholin-4-ylethylamine with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has several applications in scientific research:

    Medicinal Chemistry: It is investigated

Properties

IUPAC Name

5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4OS/c15-9-10-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h1-8H2,(H2,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMHLWZZLXUZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CNC(=S)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168618
Record name Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727664-36-0
Record name Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727664-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 2
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 5
Reactant of Route 5
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Reactant of Route 6
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

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